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molecular formula C8H6BrN3S B1268678 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine CAS No. 108656-65-1

5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1268678
M. Wt: 256.12 g/mol
InChI Key: GQKBSBAYTFZMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09066948B2

Procedure details

To a solution of thiosemicarbazide (0.493 g, 5.40 mmol, 1.0 equiv) in 6 mL of water at 70° C. is added a solution of 3-bromobenzaldehyde (0.633 ml, 5.40 mmol, 1.0 equiv) in 4.5 mL ethanol. After the precipitate formed, iron(III) chloride hexahydrate (2.92 g, 10.81 mmol, 2.0 equiv) in 6 mL water is added and the mixture is stirred for 2.5 h at 85° C. Upon completion, the mixture is allowed to cool to room temperature and the resulting precipitate is collected by filtration and taken up in 12 mL pyridine. Ice water is then added to the pyridine slurry. The mixture is cooled then filtered to give 5-(3-bromophenyl)-1,3,4-thiadiazol-2-amine (553 mg, 39.9% yield) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.85-7.88 (m, 1H), 7.67 (d, J=8.22 Hz, 1H), 7.53-7.59 (m, 1H), 7.45 (s, 2H), 7.36 (t, J=8.02 Hz, 1H);
Quantity
0.493 g
Type
reactant
Reaction Step One
Quantity
0.633 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
2.92 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][NH:2][C:3]([NH2:5])=[S:4].[Br:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[CH:10]=O>O.C(O)C.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl>[Br:6][C:7]1[CH:8]=[C:9]([C:10]2[S:4][C:3]([NH2:5])=[N:2][N:1]=2)[CH:12]=[CH:13][CH:14]=1 |f:4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
0.493 g
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
0.633 mL
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Name
Quantity
6 mL
Type
solvent
Smiles
O
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
O
Name
Quantity
2.92 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 2.5 h at 85° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is collected by filtration
ADDITION
Type
ADDITION
Details
Ice water is then added to the pyridine slurry
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
then filtered

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1=NN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: MASS 553 mg
YIELD: PERCENTYIELD 39.9%
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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